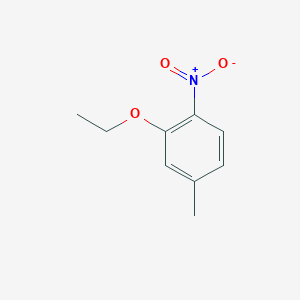
2-Ethoxy-4-methyl-1-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4-methyl-1-nitrobenzene is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzene, where the benzene ring is substituted with an ethoxy group (-OCH2CH3), a methyl group (-CH3), and a nitro group (-NO2)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-methyl-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-ethoxy-4-methylbenzene (ethyl-p-toluidine) using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-4-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Reduction: 2-Ethoxy-4-methyl-1-aminobenzene.
Substitution: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Ethoxy-4-methyl-1-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. For instance, when reduced to its amino derivative, it can interact with biological molecules through hydrogen bonding and other interactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxy-1-nitrobenzene: Lacks the methyl group, which affects its reactivity and physical properties.
4-Methyl-1-nitrobenzene: Lacks the ethoxy group, leading to different chemical behavior.
2-Methoxy-4-methyl-1-nitrobenzene: Has a methoxy group instead of an ethoxy group, which can influence its solubility and reactivity.
Uniqueness
2-Ethoxy-4-methyl-1-nitrobenzene is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
102871-93-2 |
|---|---|
Molekularformel |
C9H11NO3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
2-ethoxy-4-methyl-1-nitrobenzene |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9-6-7(2)4-5-8(9)10(11)12/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
XHSBXROPHBVKIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















